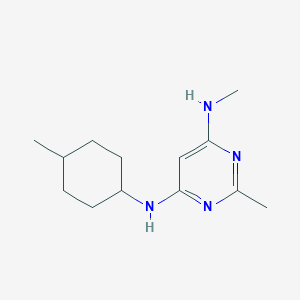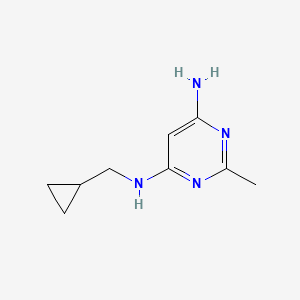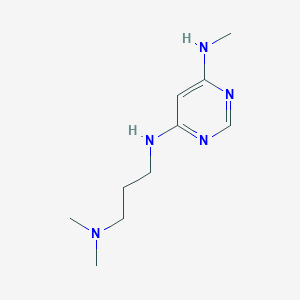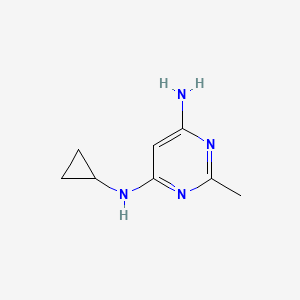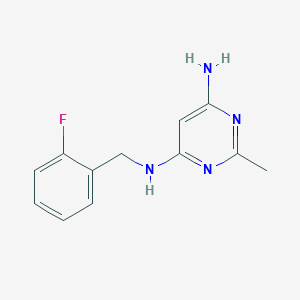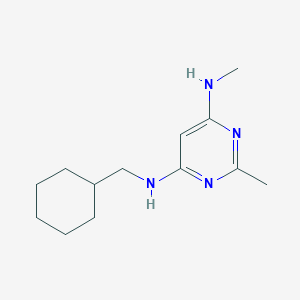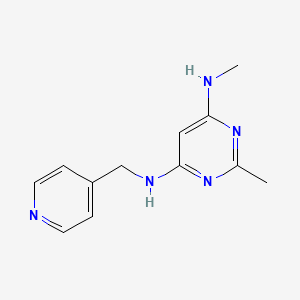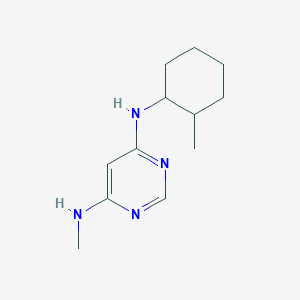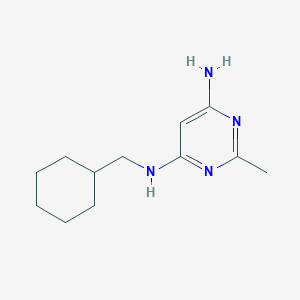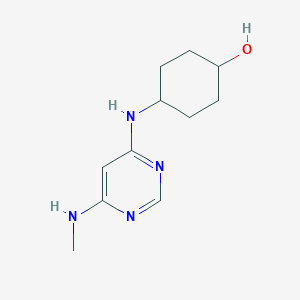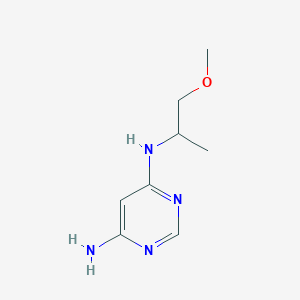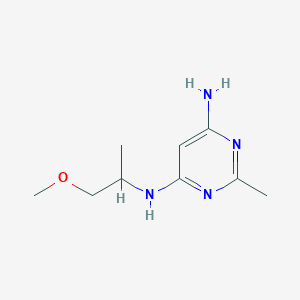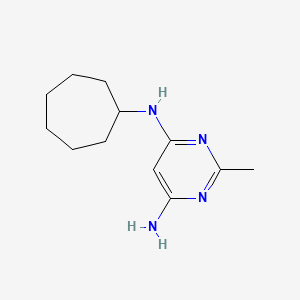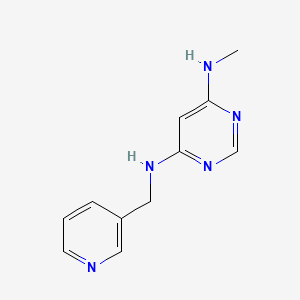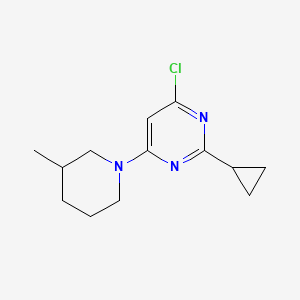
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is a chemical compound with the CAS Number: 1412955-98-6 . It has a molecular weight of 251.76 . The compound is also known by its IUPAC name, 4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClN3/c1-9-3-2-6-17 (8-9)12-7-11 (14)15-13 (16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.76 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .Aplicaciones Científicas De Investigación
Regioselective Synthesis and Biological Applications
Regioselective Synthesis : A study by Abdou (2006) focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. This research could be relevant for understanding the synthetic pathways that might be employed for the synthesis of compounds similar to 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine (Abdou, 2006).
Structure-Activity Relationship Studies : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing ligands for the histamine H4 receptor, highlighting the potential therapeutic applications of pyrimidine derivatives in anti-inflammatory and pain management contexts (Altenbach et al., 2008).
Phleomycin Amplifiers : Brown, Cowden, and Strekowski (1982) explored some thienyl- and thiazolyl-pyrimidines with basic side chains as amplifiers of phleomycin, indicating the use of pyrimidine derivatives in enhancing the efficacy of certain antibiotics (Brown, Cowden, & Strekowski, 1982).
Nonlinear Optical Exploration : Hussain et al. (2020) investigated the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating the significance of pyrimidine rings in non-linear optics and potential high-tech applications (Hussain et al., 2020).
Antiviral and Antimicrobial Activities : Various studies have synthesized pyrimidine derivatives and tested their antiviral, antimicrobial, and antitumor activities, indicating the broad therapeutic potential of such compounds (Hocková et al., 2003), (Soni & Patel, 2017).
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-9-3-2-6-17(8-9)12-7-11(14)15-13(16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUFXOBTPQMJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



